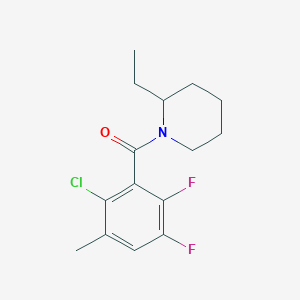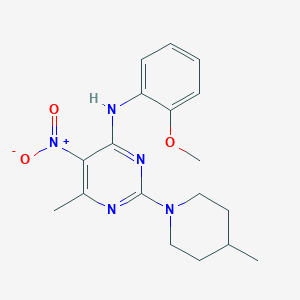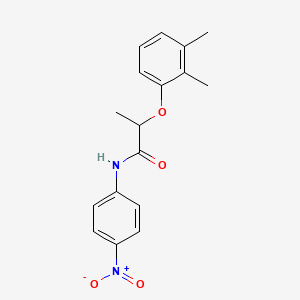![molecular formula C20H21NO3 B4053553 N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide](/img/structure/B4053553.png)
N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide
Descripción general
Descripción
N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.15214353 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gastroprotective Agents and H2-Receptor Antagonists
Compounds with structures related to furyl and acetamide groups have been explored for their potential in treating ulcers and gastroprotective effects. For example, a series of N-(phenoxypropyl)acetamide derivatives with a thioether moiety exhibited significant histamine H2-receptor antagonistic activity, which is crucial for developing anti-ulcer agents with gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).
Anticancer Research
Research has also focused on the carcinogenicity of compounds structurally related to N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide. For instance, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, a compound with a nitrofuran moiety, has been studied for its potential to induce various types of cancer in animal models, providing insights into structure-activity relationships and organ specificity in carcinogenesis (Cohen et al., 1973).
Synthesis and Chemical Properties
The recyclization of compounds containing furyl groups has been studied, demonstrating the chemical versatility of such structures. For example, the acid-catalyzed recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methane derivatives has been explored for the synthesis of 3-furylindoles and triketoindoles, highlighting the synthetic applications of furyl-containing compounds (Butin et al., 2008).
Alzheimer's Disease Research
Multifunctional amides, possibly related in structural complexity to this compound, have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their relevance in the development of new drugs against Alzheimer's (Hassan et al., 2018).
Environmental and Pharmaceutical Degradation Studies
Research on compounds containing acetamide and furyl groups has extended into environmental science, particularly in studying the degradation of pharmaceuticals like acetaminophen. The development of high-active amorphous Co(OH)2 nanocages as activators for efficient degradation of pharmaceutical contaminants highlights the intersection of materials science and environmental chemistry in addressing pollution (Qi et al., 2020).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-16(22)21(15-18-9-5-13-23-18)12-11-19(20-10-6-14-24-20)17-7-3-2-4-8-17/h2-10,13-14,19H,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQMLSUGZLIFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=CO2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(6-methyl-2-phenylpyrimidin-4-yl)morpholin-2-yl]methanamine](/img/structure/B4053471.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B4053490.png)
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4053495.png)
![2-(4-methoxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4053500.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate](/img/structure/B4053503.png)

![phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4053511.png)


![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B4053528.png)
![2-[4-(pentafluorobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4053549.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4053557.png)
